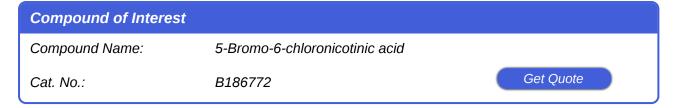


Spectroscopic data (NMR, IR, MS) of 5-Bromo-6chloronicotinic acid

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An In-depth Technical Guide to the Spectroscopic Data of **5-Bromo-6-chloronicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for **5-Bromo-6-chloronicotinic acid**, a significant biochemical reagent in life science research.[1][2] This document is intended to be a comprehensive resource for researchers and professionals in drug development, offering structured data, experimental protocols, and logical workflows to facilitate its use and analysis.

Spectroscopic Data

The structural elucidation of **5-Bromo-6-chloronicotinic acid** is accomplished through various spectroscopic techniques. While comprehensive experimental data for all methods is not universally available in public literature, this guide compiles the confirmed data and provides expected values for other key spectroscopic methods based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the proton environment of a molecule. The following data has been reported for **5-Bromo-6-chloronicotinic acid**.

Table 1: 1H NMR Spectroscopic Data of 5-Bromo-6-chloronicotinic acid



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.85	d	2.02	1H	H-2
8.53	d	2.02	1H	H-4
13.57	S	-	1H	-СООН

Solvent: DMSOd₆, Instrument Frequency: 400 MHz[1][3]

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **5-Bromo-6-chloronicotinic acid** is not readily available in the cited resources, characteristic absorption bands can be predicted based on its functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands for 5-Bromo-6-chloronicotinic acid

Wavenumber (cm ⁻¹)	Functional Group	Description
3300-2500	О-Н	Carboxylic acid, broad band
1710-1680	C=O	Carboxylic acid, carbonyl stretch
1600-1450	C=C, C=N	Aromatic ring stretching
1320-1210	C-O	Carboxylic acid, C-O stretch
800-600	C-Cl	Carbon-chlorine stretch
600-500	C-Br	Carbon-bromine stretch

Mass Spectrometry (MS)



Specific experimental mass spectrometry data for **5-Bromo-6-chloronicotinic acid** is not detailed in the available search results. However, the expected molecular ion peaks can be calculated based on its molecular formula (C₆H₃BrClNO₂). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.

Table 3: Predicted Mass Spectrometry (MS) Data for 5-Bromo-6-chloronicotinic acid

m/z (relative abundance)	lon	
[M] ⁺ , [M+2] ⁺ , [M+4] ⁺	Molecular Ion Peak Cluster	
Calculated Exact Mass	234.9036	

Experimental Protocols

The following section details the methodologies for the synthesis and characterization of **5-Bromo-6-chloronicotinic acid**.

Synthesis of 5-Bromo-6-chloronicotinic acid

A reported synthesis method for **5-Bromo-6-chloronicotinic acid** is as follows: To a reaction flask, 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL) were added sequentially.[1][3] The resulting mixture was heated to reflux for 3 hours.[1][3] After the reaction was complete, the mixture was carefully poured into ice water and stirred for 2 hours. The solid that precipitated was collected by filtration. This solid was then dissolved in ethyl acetate (300 mL) and dried using anhydrous sodium sulfate. After filtering off the desiccant, the ethyl acetate was removed under reduced pressure to yield the final product, **5-bromo-6-chloronicotinic acid**, as a pink solid.[1][3]

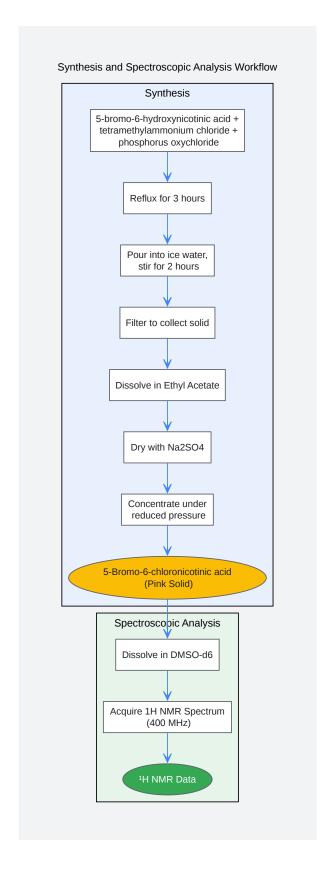
¹H NMR Spectroscopy Protocol

The ¹H NMR spectrum was acquired on a 400 MHz spectrometer.[1][3] A sample of **5-Bromo-6-chloronicotinic acid** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for the analysis.[1][3]

Visualized Workflows



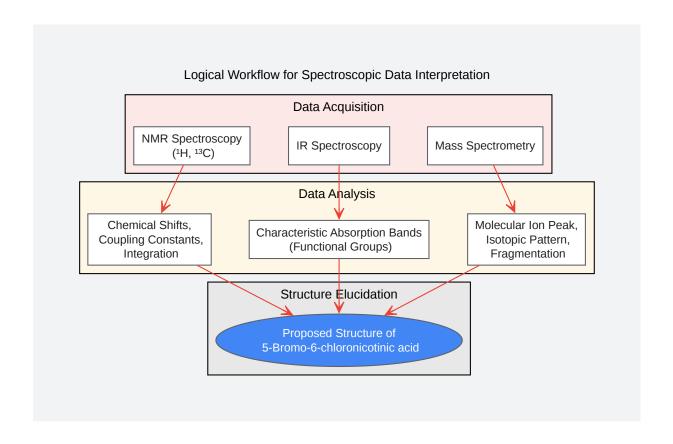
The following diagrams illustrate the logical workflows for the synthesis, analysis, and data interpretation of **5-Bromo-6-chloronicotinic acid**.





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Caption: Workflow for the synthesis and ¹H NMR analysis of **5-Bromo-6-chloronicotinic acid**.



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Caption: General workflow for the interpretation of spectroscopic data for structural elucidation.

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